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Compound of Interest

Compound Name: SAR156497

Cat. No.: B612195

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of several
investigational Aurora kinase inhibitors. The data presented is compiled from various clinical
trials to assist researchers in understanding the absorption, distribution, metabolism, and
excretion (ADME) characteristics of these potential therapeutic agents.

Introduction to Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation
of mitosis. Their overexpression has been implicated in the pathogenesis of various cancers,
making them attractive targets for anticancer drug development. Several small molecule
inhibitors targeting Aurora kinases have entered clinical trials. Understanding their
pharmacokinetic profiles is essential for optimizing dosing schedules, predicting drug-drug
interactions, and ultimately, enhancing their therapeutic potential.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of selected Aurora kinase
inhibitors from human clinical trials. It is important to note that these parameters can vary
depending on the patient population, tumor type, dosing regimen, and analytical methods used.

Table 1: Pharmacokinetics of Alisertib (MLN8237)
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. Dosing
Parameter Value Population . Source
Regimen
Advanced solid 5-200 mg/day, 7-
Tmax (h) 1-4 [1]
tumors day cycles
Advanced solid .
t1/2 (h) 19.3 Not specified [2]
tumors
Advanced solid N
CL/F (L/h) 4.25 Not specified [2]
tumors
Advanced solid 50 mg enteric
Cmax (uM) 2.9 (at 50 mg) [2]
tumors coated tablets
Advanced solid 50 mg enteric
AUC (uM-h) 20.9 (at 50 mg) [2]
tumors coated tablets
) >1 (at steady Advanced solid 50 mg enteric
Cmin (uM) [2]

state)

tumors

coated tablets

. Dosing
Parameter Value Population . Source
Regimen
) 24-hour IV
Advanced solid ] ]
t1/2 (h) 18 - 26 infusion every 14 [3]
tumors
days
6.78+1.84 (90
3-hour IV
mg/m3) to CML and Ph+ _ _ ,
AUC (uM-h) infusion daily for [4]
15.948.42 (200 ALL
7 days
mg/m?2)
Cmax & AUC 3-hour IV
_ 1.3 (Cmax), 1.1 CML and Ph+ _ _ _
Accumulation infusion daily for [4]
_ (AUC) ALL
Ratio 7 days
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Table 3: Pharmacokinetics of Barasertib (AZD1152) and
its Active Metabolite (Barasertib-hQPA)

) Dosing
Parameter Compound Value Population . Source
Regimen
1200 mg as a
) Acute
Barasertib- ] 7-day
CL (L/h) 314 Myeloid _ [5]
hQPA ) continuous IV
Leukemia ) )
infusion
Not specified, 1200 mg as a
] ] Acute
t1/2, terminal Barasertib- but ] 7-day
Myeloid ) [6]
(h) hQPA detectable at ] continuous 1V
Leukemia ) )
408h infusion
] 1200 mg as a
Plasma Barasertib- Acute 2d
-da
Concentratio hQPA vs. ~3-fold higher  Myeloid .y [6][7]
] ] ] continuous IV
n Ratio Barasertib Leukemia ) ]
infusion
. Dosing
Parameter Value Population ) Source
Regimen
) 5, 10, 20, 30 or
Advanced solid )
Tmax (h) 1-4 40 mg once daily  [8]
tumors
for 7 days
Advanced solid Oral
t1/2 (h) 30 -40 o _ [8]
tumors administration
Bioavailability o Sprague-Dawley  Oral
Quantitative [9]

(rat)

Rat

administration

Table 5: Pharmacokinetics of GSK1070916A
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. Dosing
Parameter Value Population . Source
Regimen
85 mg/mzas al-
Advanced/metast  hour IV infusion
t1/2 (h) 8.98 (Day 1) ) ] [10][11]
atic solid cancers  on days 1-5,
every 21 days
85 mg/m?as al-
Advanced/metast  hour IV infusion
CL (L/h) 9.2 (Day 1) _ _ [10][11]
atic solid cancers  on days 1-5,
every 21 days
85 mg/mzas a 1-
) 10% higher on Advanced/metast  hour IV infusion
AUCINf [10][11]

Day 5 than Day 1

atic solid cancers

on days 1-5,
every 21 days

. Dosing
Parameter Value Population . Source
Regimen
) 24-hour
Advanced solid ]
t1/2 (h) 6.6 - 10.2 continuous IV [12][13]
tumors _ _
infusion
Oral _
) o Advanced solid
Bioavailability 7.9 100 mg oral dose  [12][13]
tumors
(%)

Experimental Protocols

The pharmacokinetic parameters presented above were determined in early-phase clinical

trials. Below are summaries of the typical methodologies employed in these studies.

Patient Population
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Participants in these studies were typically adult patients with advanced, metastatic, or
refractory solid tumors, or specific hematological malignancies like acute myeloid leukemia
(AML), chronic myeloid leukemia (CML), and Philadelphia chromosome-positive acute
lymphoblastic leukemia (Ph+ ALL)[3][4][5][8]. Key inclusion criteria often included adequate
organ function, while exclusion criteria commonly involved significant comorbidities or prior
therapies that could interfere with the study drug's evaluation[14].

Dosing and Administration

The Aurora kinase inhibitors were administered either orally or intravenously.

e Oral administration: Alisertib and MLN8054 were given as oral formulations. Dosing
schedules varied, for instance, once or twice daily for a specified number of days within a
cycle[2][8].

 Intravenous (1V) infusion: Danusertib, Barasertib, GSK1070916A, and Tozasertib were
administered via |V infusion. The infusion durations ranged from 1 hour to a continuous 7-
day infusion[3][5][10][12].

Dose-escalation schemes were commonly used in Phase | trials to determine the maximum
tolerated dose (MTD)[3][8][10].

Pharmacokinetic Sampling and Analysis

Blood samples for pharmacokinetic analysis were collected at multiple time points, both during
and after drug administration, to characterize the drug's concentration-time profile[8][14].
Plasma concentrations of the parent drug and, in some cases, its major metabolites were
quantified using validated bioanalytical methods, predominantly high-performance liquid
chromatography-tandem mass spectrometry (HPLC-MS/MS) or liquid chromatography-tandem
mass spectrometry (LC-MS/MS)[15][16][17][18]. Pharmacokinetic parameters such as Cmax,
Tmax, AUC, half-life, and clearance were then calculated using non-compartmental analysis[3].

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of cell division. They are involved in centrosome maturation,
spindle assembly, chromosome segregation, and cytokinesis. Inhibition of these kinases
disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.
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Caption: Simplified Aurora Kinase Signaling Pathway and points of inhibition.

Conclusion

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b612195?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

This guide provides a comparative overview of the pharmacokinetic profiles of several Aurora
kinase inhibitors. The data highlights the diversity in their ADME properties, which is crucial for
their clinical development. Further research and clinical trials are necessary to fully elucidate
the therapeutic potential of these agents and to define optimal dosing strategies for various
cancer types. The experimental protocols and the signaling pathway diagram provided herein
serve as a valuable resource for researchers in the field of oncology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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